Fagaronine

Antimalarial drug discovery Plasmodium falciparum In vivo efficacy

Fagaronine, a pentacyclic benzophenanthridine alkaloid, uniquely inhibits topoisomerases I and II without detectable DNA adduct formation. Its 2-OH group enables sequence-nonspecific DNA intercalation and hydrogen-bonding with guanine, distinct from nitidine. Superior G-quadruplex stabilization and nanomolar antimalarial potency (EC50 ~10 nM) make it a premier probe for cancer, G4 biology, and antimalarial research. ≥98% purity ensures reproducible results. Order now for robust lead optimization and mechanistic studies.

Molecular Formula C21H20NO4+
Molecular Weight 350.4 g/mol
CAS No. 52259-65-1
Cat. No. B1216394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFagaronine
CAS52259-65-1
Synonymsfagaronine
Molecular FormulaC21H20NO4+
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)O)OC)OC)OC
InChIInChI=1S/C21H19NO4/c1-22-11-13-8-19(25-3)20(26-4)9-15(13)14-6-5-12-7-17(23)18(24-2)10-16(12)21(14)22/h5-11H,1-4H3/p+1
InChIKeyOOKZVPUCASIEBL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fagaronine (CAS 52259-65-1): A Benzophenanthridine Alkaloid with Multi-Target Anticancer and Antimalarial Potential


Fagaronine is a pentacyclic benzophenanthridine alkaloid with the molecular formula C21H20NO4+, structurally characterized by a 2-hydroxy-3,8,9-trimethoxy-5-methylbenzo[c]phenanthridinium core [1]. This naturally occurring compound, first isolated from *Fagara zanthoxyloides* (Rutaceae) [2], has been identified as an inhibitor of DNA topoisomerases I and II, a DNA intercalator, and a potent inducer of differentiation in leukemic cells [3]. Unlike many related alkaloids, fagaronine exhibits a dual mechanism of action and has demonstrated notable in vivo activity in murine leukemia models and against *Plasmodium* species [4][5].

Critical Differentiation: Why Fagaronine is Not Interchangeable with Nitidine, Sanguinarine, or Chelerythrine


Although fagaronine shares the benzophenanthridine scaffold with nitidine, sanguinarine, and chelerythrine, it possesses unique structural features that dictate distinct biological and biophysical properties, rendering simple substitution inadvisable. The presence of a hydroxyl group at position 2 and a specific methoxylation pattern on the A and D rings differentiates fagaronine from nitidine, which lacks the 2-OH group and is N-demethylated [1]. This structural difference profoundly impacts its interaction with DNA, particularly its ability to form hydrogen bonds with guanine bases and its unique sequence-nonspecific intercalation [2]. Furthermore, unlike sanguinarine and chelerythrine, fagaronine does not form detectable DNA adducts in vitro, indicating a different metabolic and genotoxic profile that directly impacts safety and potential applications [3].

Quantitative Differentiation of Fagaronine (CAS 52259-65-1): A Data-Driven Guide for Scientific and Procurement Decisions


Fagaronine Exhibits Superior In Vivo Antimalarial Efficacy with a Favorable Safety Margin Compared to Chloroquine

In a comparative study, fagaronine demonstrated in vivo antimalarial activity comparable to the reference drug chloroquine. Fagaronine exhibited an in vitro EC50 of ~10 nM against chloroquine-sensitive and -resistant *P. falciparum* isolates, which is superior to chloroquine [1]. In a murine model of *P. vinckei* infection, fagaronine displayed a median effective dose (ED50) of 6 mg/kg/day for 4 days, comparable to the activity of chloroquine [1]. Importantly, fagaronine showed no toxicity against Vero cells in vitro and no acute toxicity in mice at single injections up to 50 mg/kg [1], indicating a potentially wider therapeutic window.

Antimalarial drug discovery Plasmodium falciparum In vivo efficacy Natural product pharmacology

Fagaronine and Nitidine are More Potent Topoisomerase I Inhibitors Than Camptothecin, but Exhibit Different DNA Binding Mechanisms

Fagaronine and nitidine were directly compared with camptothecin, a well-known topoisomerase I poison. Both alkaloids inhibited topoisomerase I-mediated relaxation of supercoiled plasmid DNA at concentrations of 0.15-0.3 µM, demonstrating greater potency than camptothecin [1]. In contrast to camptothecin, both nitidine and fagaronine bound directly to B-form DNA and mediated its unwinding [1]. This distinct mechanism—DNA intercalation and unwinding—differs from camptothecin's mode of action, which relies solely on stabilizing the topoisomerase I-DNA cleavable complex.

Topoisomerase inhibition DNA intercalation Cancer chemotherapy Mechanism of action

Fagaronine is a Unique Dual Topoisomerase I and II Inhibitor, with Clear Differences from Ethoxidine

Fagaronine is a dual inhibitor of DNA topoisomerases I and II, a rare and therapeutically valuable characteristic [1]. It inhibits the catalytic activity of purified calf thymus topoisomerase I at concentrations above 30 µM and topoisomerase II above 25 µM [1]. Importantly, fagaronine stabilizes the topoisomerase I-DNA cleavable complex at concentrations up to 1 µM, classifying it as a topo I poison, whereas its synthetic derivative ethoxidine acts as a topo I suppressor [2]. Furthermore, fagaronine does not show sequence specificity in its DNA intercalation, unlike ethoxidine which targets A-T sequences [2].

Dual topoisomerase inhibition Topoisomerase I poison Topoisomerase II inhibition Chemotherapy

Fagaronine Does Not Form Detectable DNA Adducts, Unlike Sanguinarine and Chelerythrine, Indicating a Lower Genotoxic Potential

In a comparative study using the 32P-postlabeling assay, sanguinarine and chelerythrine formed detectable DNA adducts in vitro when incubated with hepatic microsomes and DNA, whereas fagaronine did not [1]. This was attributed to different reactivity indices, with sanguinarine and chelerythrine showing a preference for electrophilic attack (suggesting activation by cytochrome P450) and fagaronine exhibiting a tendency for nucleophilic attack [1]. This fundamental difference in reactivity directly translates to a divergent genotoxic potential, positioning fagaronine as a safer chemical scaffold within this class.

Genotoxicity DNA adducts Metabolic activation Safety pharmacology

Fagaronine's Synthetic Derivatives are Less Active than the Parent Alkaloid, Confirming Its Unique Pharmacophore

In a study assessing the antitumor activity of various benzophenanthridinium salts in mouse leukemia L1210 and P388 models, it was found that none of the synthetic derivatives tested were as active as the naturally occurring alkaloid fagaronine [1]. This SAR finding underscores the critical importance of fagaronine's specific substitution pattern and stereochemistry for its biological activity, and highlights the challenges of replacing it with simplified analogs.

Structure-activity relationship SAR Medicinal chemistry Natural product lead

Fagaronine Demonstrates One of the Strongest G-Quadruplex Thermal Stabilization Effects Ever Recorded for a Small Ligand

A 2025 study using molecular fluorescence and circular dichroism spectroscopy found that fagaronine significantly enhances the stability of all tested G-quadruplex (G4) DNA conformations (parallel, antiparallel, and hybrid) [1]. Remarkably, when compared with data reported in the literature, fagaronine appears to exhibit one of the strongest G4 thermal stabilization effects ever recorded for a small ligand [1]. This property is distinct from its topoisomerase inhibition and suggests a unique and potent ability to target non-canonical DNA structures relevant to cancer biology.

G-quadruplex DNA stabilization Anticancer mechanism Telomere biology

Optimized Application Scenarios for Fagaronine (CAS 52259-65-1) Based on Quantitative Differentiation


Antimalarial Lead Optimization and Mechanism Studies

Fagaronine is an ideal candidate for antimalarial drug discovery programs. Its in vivo efficacy comparable to chloroquine (ED50 6 mg/kg/day), superior in vitro potency against resistant strains (EC50 ~10 nM), and documented safety profile in preliminary toxicology (no toxicity up to 50 mg/kg) make it a high-priority lead for medicinal chemistry optimization and in-depth mechanistic studies [1]. Researchers can confidently use fagaronine as a positive control for validating new antimalarial assays or as a scaffold for designing next-generation antimalarials.

Investigating Dual Topoisomerase I/II Poisoning and DNA Damage Response

For researchers focused on cancer biology and chemotherapy, fagaronine serves as a critical tool compound due to its unique and well-characterized dual inhibition of topoisomerases I and II [1][2]. Its ability to act as a topo I poison and its distinct mechanism of DNA intercalation and unwinding (unlike camptothecin) allow for comparative studies on the DNA damage response, cell cycle arrest, and apoptosis induction [3]. Its use is particularly valuable in studies involving cell lines with altered topoisomerase activity, as fagaronine's efficacy is affected by these changes, providing a functional readout [1].

Exploring G-Quadruplex Biology and Therapeutic Targeting

The recent discovery of fagaronine's exceptional G-quadruplex (G4) stabilizing properties positions it as a premier chemical probe for G4 biology [1]. Its ability to stabilize diverse G4 conformations with a potency described as among the strongest for any small ligand makes it an invaluable tool for investigating G4 function in gene regulation, telomere maintenance, and oncogenesis. Fagaronine can be used as a benchmark ligand in biophysical and cellular assays designed to identify and characterize other G4-interacting compounds.

Structure-Activity Relationship (SAR) Studies and Natural Product Derivatization

Fagaronine's unique pharmacophore, confirmed by the reduced activity of its synthetic derivatives, makes it a key starting point for SAR campaigns [1]. Medicinal chemists can utilize fagaronine as the parent structure to synthesize focused libraries, aiming to improve its drug-like properties while retaining or enhancing its dual topoisomerase inhibition, antimalarial activity, or G4-stabilizing effects. Its distinct reactivity profile (lack of DNA adduct formation) also makes it a safer scaffold for derivatization compared to sanguinarine or chelerythrine [2].

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